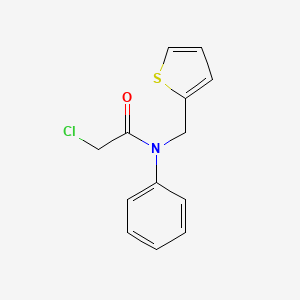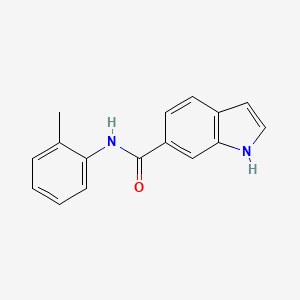![molecular formula C18H19N3O2S B7499202 4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B7499202.png)
4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . It has a methoxyphenyl group, a phenoxyethylsulfanyl group, and a methyl group attached to the triazole ring.
Synthesis Analysis
While the specific synthesis route for this compound is not available, 1,2,4-triazoles are often synthesized using the reaction of hydrazines with 1,3-diketones . The methoxyphenyl and phenoxyethylsulfanyl groups could potentially be introduced through subsequent reactions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, along with the attached methoxyphenyl, phenoxyethylsulfanyl, and methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfanyl and methoxy groups could impact its solubility in different solvents .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-14-19-20-18(21(14)15-8-10-16(22-2)11-9-15)24-13-12-23-17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQQYPHUGAJDJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=C(C=C2)OC)SCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide](/img/structure/B7499138.png)
![N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide](/img/structure/B7499143.png)
![1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7499150.png)
![N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide](/img/structure/B7499154.png)


![5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7499176.png)


![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide](/img/structure/B7499198.png)


![2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7499218.png)